molecular formula C8H9N3 B1300594 6-methyl-1H-indazol-5-amine CAS No. 81115-45-9

6-methyl-1H-indazol-5-amine

Cat. No. B1300594
CAS RN: 81115-45-9
M. Wt: 147.18 g/mol
InChI Key: VAFXGOUJAXXPOQ-UHFFFAOYSA-N
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Description

The compound 6-methyl-1H-indazol-5-amine is not directly mentioned in the provided papers; however, the papers discuss closely related compounds with similar structural motifs, such as 1,2,3-triazoles and pyrimidines, which are of significant interest in pharmaceutical and material science fields due to their broad spectrum of biological properties. These properties include antibacterial, anti-allergic, anti-HIV activity, and potential as chemotherapeutic agents .

Synthesis Analysis

The synthesis of the related compounds involves elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction. These methods ensure the accurate characterization of the synthesized compounds. The papers describe the synthesis of various substituted pyrimidines and triazoles, which are structurally characterized and confirmed through these analytical techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are stabilized by intramolecular hydrogen bonds, which contribute to their conformation and stability. The crystal structures are further characterized by intermolecular hydrogen bonds and π-π interactions, leading to the formation of one-dimensional infinite chains or two-dimensional supramolecular networks, depending on the substituents on the core structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involving the compounds but do mention that the synthesized molecules have shown a broad spectrum of biological activities, which implies that they may undergo various interactions with biological targets. The antibacterial activities of these compounds have been reported, suggesting that they interact with bacterial cells in a manner that inhibits their growth or viability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are explored through density functional theory (DFT) calculations, which provide insights into the electronic structure properties, including Mulliken population analyses, HOMO-LUMO energy levels, and molecular electrostatic potential. These properties are crucial for understanding the reactivity and interaction of the molecules with other chemical entities. The thermodynamic properties at different temperatures have also been calculated, showing the relationship between these properties and temperature .

Scientific Research Applications

Chemical and Biological Properties

"6-methyl-1H-indazol-5-amine" and its derivatives are part of the indazole family, which are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds have garnered interest due to their wide variety of biological activities, leading to significant exploration in the development of novel indazole-based therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities and have been applied in disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial in pharmacology as it forms the core structure of numerous compounds with therapeutic potential (Denya, Malan, & Joubert, 2018).

Environmental and Industrial Applications

Beyond biomedical applications, compounds similar to "6-methyl-1H-indazol-5-amine" have been studied for their environmental and industrial applications. For instance, derivatives such as tolyltriazole, closely related to the indazole family, have been utilized as corrosion inhibitors for copper and brass in various corrosive environments. Despite its different chemical makeup, tolyltriazole's application highlights the potential for indazole derivatives in industrial applications, providing a comparative degree of protection against corrosion in different settings (Walker, 1976).

Advanced Oxidation Processes

Indazole derivatives, including those related to "6-methyl-1H-indazol-5-amine," have also been explored in the context of environmental science, specifically in the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes. These processes have proven effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for water purification and environmental remediation. This area of research addresses the global concern for toxic and hazardous amino-compounds in water, underscoring the significance of advanced oxidation processes in the degradation of such compounds (Bhat & Gogate, 2021).

Safety And Hazards

The safety data sheet for 6-methyl-1H-indazol-5-amine suggests avoiding contact with skin and eyes, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

6-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXGOUJAXXPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363263
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-indazol-5-amine

CAS RN

81115-45-9
Record name 6-Methyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81115-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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